molecular formula C23H27NO4 B14645241 Tropenzile CAS No. 53834-53-0

Tropenzile

Cat. No.: B14645241
CAS No.: 53834-53-0
M. Wt: 381.5 g/mol
InChI Key: HLDSAKBDYKLOGG-MXEMCNAFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Tropenzile would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tropenzile can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo nucleophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.

Scientific Research Applications

Tropenzile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Atropine: Like Tropenzile, atropine is an antispasmodic agent that inhibits acetylcholine release.

    Dicyclomine: Another antispasmodic compound used to treat irritable bowel syndrome.

Uniqueness

This compound is unique in its specific enhancement of vasoconstrictor responses in the hepatic artery and its selective action on the vagal plexus of the intestine . This makes it particularly useful for targeted therapeutic applications in gastrointestinal and hepatic conditions.

Properties

CAS No.

53834-53-0

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

[(1R,3R,5S,6R)-6-methoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C23H27NO4/c1-24-18-13-19(15-20(24)21(14-18)27-2)28-22(25)23(26,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18-21,26H,13-15H2,1-2H3/t18-,19-,20+,21-/m1/s1

InChI Key

HLDSAKBDYKLOGG-MXEMCNAFSA-N

Isomeric SMILES

CN1[C@@H]2C[C@H](C[C@H]1[C@@H](C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Canonical SMILES

CN1C2CC(CC1C(C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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